Cas no 1934549-07-1 (8-Hydroxy-2-azaspiro[4.5]decan-3-one)
![8-Hydroxy-2-azaspiro[4.5]decan-3-one structure](https://www.kuujia.com/scimg/cas/1934549-07-1x500.png)
8-Hydroxy-2-azaspiro[4.5]decan-3-one Chemical and Physical Properties
Names and Identifiers
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- 8-hydroxy-2-azaspiro[4.5]decan-3-one
- AKOS026715919
- F2147-2652
- EN300-21632284
- 1934549-07-1
- 2-Azaspiro[4.5]decan-3-one, 8-hydroxy-
- G74911
- 8-Hydroxy-2-azaspiro[4.5]decan-3-one
-
- Inchi: 1S/C9H15NO2/c11-7-1-3-9(4-2-7)5-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
- InChI Key: APZMVAWCIZUQOM-UHFFFAOYSA-N
- SMILES: OC1CCC2(CC(NC2)=O)CC1
Computed Properties
- Exact Mass: 169.110278721g/mol
- Monoisotopic Mass: 169.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: -0.1
Experimental Properties
- Density: 1.17±0.1 g/cm3(Predicted)
- Boiling Point: 398.0±42.0 °C(Predicted)
- pka: 15.07±0.20(Predicted)
8-Hydroxy-2-azaspiro[4.5]decan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-2652-0.25g |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95%+ | 0.25g |
$731.0 | 2023-09-06 | |
Enamine | EN300-21632284-0.1g |
8-hydroxy-2-azaspiro[4.5]decan-3-one, Mixture of diastereomers |
1934549-07-1 | 95% | 0.1g |
$366.0 | 2023-09-16 | |
Enamine | EN300-21632284-5.0g |
8-hydroxy-2-azaspiro[4.5]decan-3-one, Mixture of diastereomers |
1934549-07-1 | 95% | 5.0g |
$3065.0 | 2023-07-07 | |
TRC | H282881-100mg |
8-Hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 100mg |
$ 185.00 | 2022-06-04 | ||
Enamine | EN300-21632284-10g |
8-hydroxy-2-azaspiro[4.5]decan-3-one, Mixture of diastereomers |
1934549-07-1 | 95% | 10g |
$4545.0 | 2023-09-16 | |
1PlusChem | 1P018I3B-50mg |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95% | 50mg |
$354.00 | 2024-06-17 | |
1PlusChem | 1P018I3B-250mg |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95% | 250mg |
$710.00 | 2024-06-17 | |
Aaron | AR018IBN-5g |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95% | 5g |
$4240.00 | 2023-12-15 | |
1PlusChem | 1P018I3B-500mg |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95% | 500mg |
$1081.00 | 2024-06-17 | |
1PlusChem | 1P018I3B-10g |
8-hydroxy-2-azaspiro[4.5]decan-3-one |
1934549-07-1 | 95% | 10g |
$5680.00 | 2024-06-17 |
8-Hydroxy-2-azaspiro[4.5]decan-3-one Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 8-Hydroxy-2-azaspiro[4.5]decan-3-one
Introduction to 8-Hydroxy-2-azaspiro[4.5]decan-3-one (CAS No. 1934549-07-1)
8-Hydroxy-2-azaspiro[4.5]decan-3-one, identified by its CAS number 1934549-07-1, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing pharmacological properties. This spirocyclic azaheterocycle features a hydroxyl group and an azaspiro framework, which together contribute to its potential biological activity. The compound's molecular architecture suggests a high degree of versatility, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The spirocyclic core of 8-Hydroxy-2-azaspiro[4.5]decan-3-one introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. This structural motif has been extensively studied in the design of bioactive molecules, as spiro compounds often exhibit enhanced binding interactions with biological targets. The presence of the hydroxyl group at the 8-position further enhances the compound's potential for hydrogen bonding interactions, which is a critical factor in many drug-receptor interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 8-Hydroxy-2-azaspiro[4.5]decan-3-one with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in inflammatory pathways, making it a potential lead for the development of novel anti-inflammatory agents. The azaspiro scaffold is particularly interesting because it mimics natural products that have demonstrated significant therapeutic effects.
In parallel, experimental investigations have begun to explore the pharmacological profile of 8-Hydroxy-2-azaspiro[4.5]decan-3-one. Initial in vitro studies have shown promising results in terms of inhibitory activity against certain enzymes implicated in metabolic disorders. The hydroxyl group appears to play a crucial role in modulating the compound's bioactivity, as evidenced by structure-activity relationship (SAR) studies that highlight its importance for optimal pharmacological effects.
The synthesis of 8-Hydroxy-2-azaspiro[4.5]decan-3-one presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. However, recent reports have demonstrated innovative synthetic routes that leverage transition metal catalysis and asymmetric methodologies to access this compound efficiently. These advances not only facilitate further exploration of its biological properties but also contribute to the broader toolkit of spirocyclic chemistry.
One particularly exciting area of research involves the exploration of derivatives of 8-Hydroxy-2-azaspiro[4.5]decan-3-one as potential probes for understanding disease mechanisms. For instance, modifications at the 3-position have been investigated for their impact on enzyme inhibition profiles, revealing insights into how structural changes can fine-tune bioactivity. Such findings are invaluable for rational drug design, where understanding the relationship between molecular structure and biological function is paramount.
The growing interest in 8-Hydroxy-2-azaspiro[4.5]decan-3-one is also reflected in its increasing presence in academic and industrial research portfolios. Collaborative efforts between academic institutions and pharmaceutical companies are now focused on optimizing synthetic routes and exploring new applications for this compound. The integration of high-throughput screening technologies with traditional medicinal chemistry approaches has accelerated the process of identifying promising candidates for further development.
Looking ahead, the future prospects for 8-Hydroxy-2-azaspiro[4.5]decan-3-one are bright, particularly as more data becomes available on its pharmacological properties and synthetic feasibility. The compound's unique structural features make it an attractive scaffold for generating novel therapeutics, and ongoing research aims to unlock its full potential in addressing unmet medical needs. As computational methods continue to improve, researchers will be better equipped to predict and validate the biological activity of such complex molecules.
In conclusion, 8-Hydroxy-2-azaspiro[4.5]decan-3-one (CAS No. 1934549-07-1) represents a significant advancement in medicinal chemistry, offering a versatile scaffold with promising biological applications. Its structural characteristics, combined with recent findings from both computational and experimental studies, position it as a valuable asset in the quest for new therapeutic agents. As research progresses, this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.
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